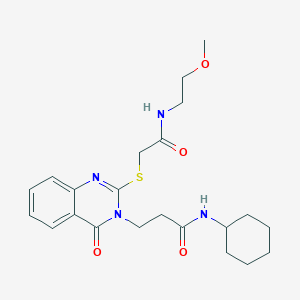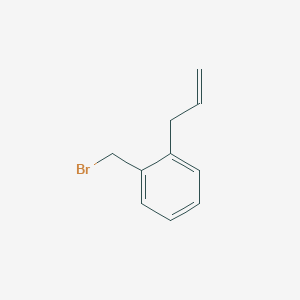
1-Allyl-2-(Brommethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-(bromomethyl)benzene is an organic compound with the molecular formula C10H11Br It consists of a benzene ring substituted with an allyl group and a bromomethyl group
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Wirkmechanismus
Target of Action
It’s known that brominated compounds like this often interact with various organic substrates in chemical reactions .
Mode of Action
1-Allyl-2-(bromomethyl)benzene can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In nucleophilic substitution reactions, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that brominated compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as its liquid form, a density of 1311 g/mL at 25 °C, and storage temperature of 2-8°C suggest that it could have unique pharmacokinetic properties .
Result of Action
Given its potential for participating in various chemical reactions, it could have diverse effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of 1-Allyl-2-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcomes of its reactions .
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential applications of 1-Allyl-2-(bromomethyl)benzene in organic synthesis, particularly in the production of polysubstituted naphthalene derivatives . Additionally, studies could investigate the use of different catalyst systems and reaction conditions to optimize the yield and selectivity of these reactions .
Biochemische Analyse
Biochemical Properties
It is known that allylbenzenes, the class of compounds to which 1-Allyl-2-(bromomethyl)benzene belongs, can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that allylbenzenes can undergo free radical bromination, a reaction that involves the formation of a radical intermediate . This suggests that 1-Allyl-2-(bromomethyl)benzene could interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-2-(bromomethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 1-allyl-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or ultraviolet light. The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the production of 1-allyl-2-(bromomethyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-2-(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-allyl-2-methylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products:
Substitution: Alcohols, amines, thioethers
Oxidation: Epoxides, aldehydes
Reduction: 1-Allyl-2-methylbenzene
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2-chloromethylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-Allyl-2-methylbenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
1-Allyl-2-(iodomethyl)benzene: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.
Uniqueness: 1-Allyl-2-(bromomethyl)benzene is unique due to the balance of reactivity provided by the bromomethyl group and the stability conferred by the allyl group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCVABHGLOWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120906-16-3 |
Source


|
| Record name | 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
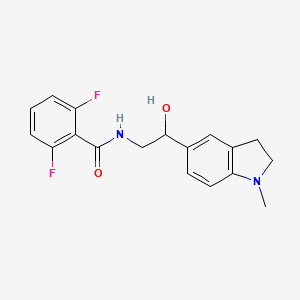
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2463974.png)

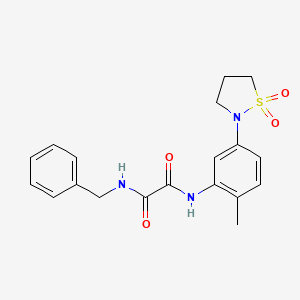
![N-(3-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2463977.png)
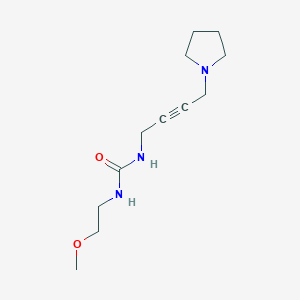
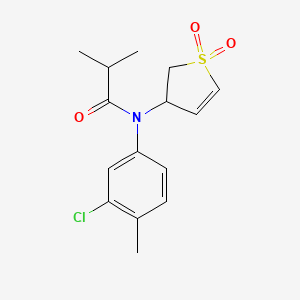
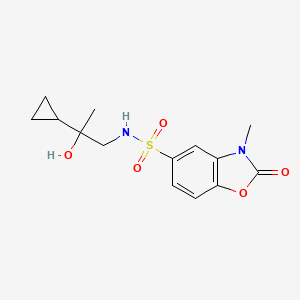

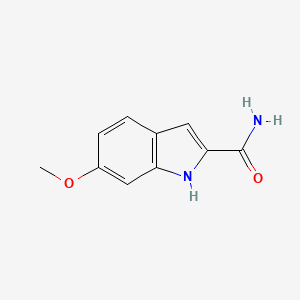
![4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine](/img/structure/B2463986.png)
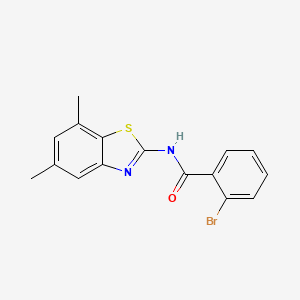
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)
